molecular formula C26H34N2O2 B15149797 {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone

Cat. No.: B15149797
M. Wt: 406.6 g/mol
InChI Key: NYAIXJMACYQEMS-UHFFFAOYSA-N
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Description

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a piperidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the benzyloxybenzyl group: This step usually involves nucleophilic substitution reactions where a benzyloxybenzyl halide reacts with the piperidine derivative.

    Attachment of the 4-methylpiperidin-1-yl group: This can be done through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine, 4-methylpiperidine, and benzyloxybenzylpiperidine share structural similarities.

    Benzyl derivatives: Compounds like benzyloxybenzaldehyde and benzyloxybenzoic acid.

Uniqueness

{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-4-yl]methanone

InChI

InChI=1S/C26H34N2O2/c1-21-10-16-28(17-11-21)26(29)24-12-14-27(15-13-24)19-23-8-5-9-25(18-23)30-20-22-6-3-2-4-7-22/h2-9,18,21,24H,10-17,19-20H2,1H3

InChI Key

NYAIXJMACYQEMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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